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molecular formula C11H11N3O6 B1282165 (3,4-Dinitrophenyl)(morpholino)methanone CAS No. 65003-28-3

(3,4-Dinitrophenyl)(morpholino)methanone

Cat. No. B1282165
M. Wt: 281.22 g/mol
InChI Key: ZXZLWWJIFPMIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569511B2

Procedure details

Sodium borohydride (40 mg, 1.06 mmol) was placed in a nitrogen flushed flask and suspended in THF (7 mL). After the mixture was cooled to 0° C., boron trifluoride etherate (0.13 mL, 1.06 mmol) was added by syringe and followed by the addition of (3,4-dinitrophenyl)(morpholino)methanone (150 mg, 0.53 mmol) in a single portion. The suspension was stirred at room temperature for 3 h. Methanol (5 mL) was added to the reaction mixture at 0° C., and the mixture was heated at reflux for 1 h. The mixture was concentrated in vacuo and the resulting residue was partitioned between ethyl acetate (50 mL) and saturated NaHCO3 (50 mL). The organic phase was separated, washed with water (30 mL) and brine (30 mL), and dried with Na2SO4. Purification by flash chromatography (3% CH3OH/CH2Cl2) afforded the title compound (120 mg) as a solid. 1H NMR (400 MHz, CD3OD): δ 8.03 (m, 2H), 7.85 (m, 1H), 3.71 (m, 6H), 2.49 (m, 4H).
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].B(F)(F)F.CCOCC.[N+:12]([C:15]1[CH:16]=[C:17]([C:24]([N:26]2[CH2:31][CH2:30][O:29][CH2:28][CH2:27]2)=O)[CH:18]=[CH:19][C:20]=1[N+:21]([O-:23])=[O:22])([O-:14])=[O:13].CO>C1COCC1>[N+:12]([C:15]1[CH:16]=[C:17]([CH:18]=[CH:19][C:20]=1[N+:21]([O-:23])=[O:22])[CH2:24][N:26]1[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1)([O-:14])=[O:13] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0.13 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
150 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1[N+](=O)[O-])C(=O)N1CCOCC1
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was partitioned between ethyl acetate (50 mL) and saturated NaHCO3 (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (30 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (3% CH3OH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(CN2CCOCC2)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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